![molecular formula C22H24O3SSi B13890153 4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid](/img/structure/B13890153.png)
4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a tert-butyl(diphenyl)silyl-protected hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the thiophene ring is treated with a formylating agent followed by oxidation.
Protection of the Hydroxymethyl Group: The hydroxymethyl group is protected using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. This step ensures the stability of the hydroxymethyl group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl(diphenyl)silyl group can be selectively removed using fluoride sources such as tetrabutylammonium fluoride, allowing for further functionalization of the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Tetrabutylammonium fluoride
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Thiophene-2-methanol
Substitution: Free hydroxymethyl thiophene derivatives
Wissenschaftliche Forschungsanwendungen
4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the design of organic semiconductors and conductive polymers due to its electron-rich thiophene ring.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, given its ability to interact with biological macromolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Electron Transfer: In materials science, the thiophene ring facilitates electron transfer processes, making it useful in the design of electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)thiophene-2-carboxylic acid
- 4-({[Tert-butyl(trimethyl)silyl]oxy}methyl)thiophene-2-carboxylic acid
- 4-({[Tert-butyl(phenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid
Uniqueness
4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid is unique due to the presence of the tert-butyl(diphenyl)silyl group, which provides enhanced stability against acidic and nucleophilic conditions compared to other silyl-protected derivatives. This stability makes it particularly valuable in complex synthetic routes where selective protection and deprotection are crucial.
Eigenschaften
Molekularformel |
C22H24O3SSi |
|---|---|
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C22H24O3SSi/c1-22(2,3)27(18-10-6-4-7-11-18,19-12-8-5-9-13-19)25-15-17-14-20(21(23)24)26-16-17/h4-14,16H,15H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
HXFLRAPUPQKXBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CSC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


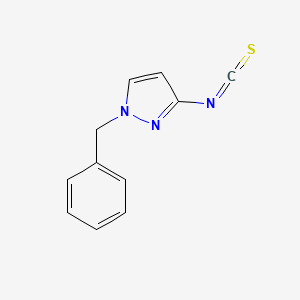
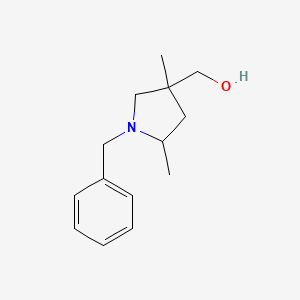
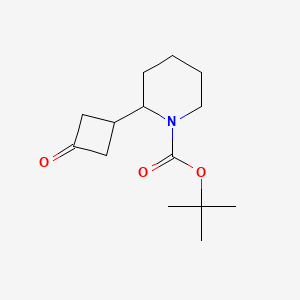
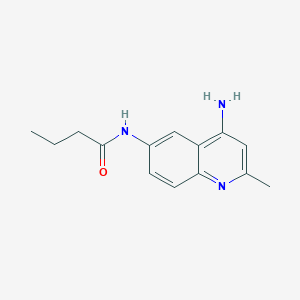
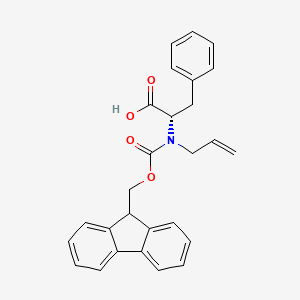


![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)
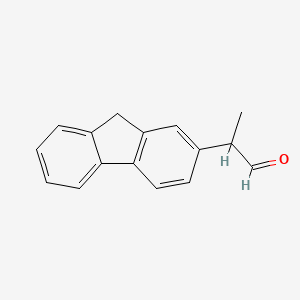
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B13890124.png)
![N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)
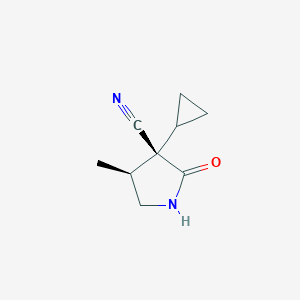
![7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride](/img/structure/B13890158.png)
